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Compound of Interest

Compound Name: AZD-9164 bromide

Cat. No.: B605786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD-9164 bromide's performance in key

functional assays against other prominent muscarinic M3 receptor antagonists. The data

presented is intended to assist researchers and drug development professionals in evaluating

the pharmacological profile of AZD-9164 bromide and its potential applications in respiratory

disease research.

Introduction
AZD-9164 bromide is a potent and selective long-acting muscarinic M3 receptor antagonist.[1]

[2] It was developed for the potential treatment of chronic obstructive pulmonary disease

(COPD).[1][3] The mechanism of action for AZD-9164 involves the blockade of acetylcholine-

induced bronchoconstriction mediated by the M3 receptor on airway smooth muscle. While it

reached Phase II clinical trials, its development was discontinued.[4] Nevertheless, AZD-9164

remains a valuable tool for in vitro and in vivo research of M3 receptor pharmacology. This

guide benchmarks its performance against established M3 antagonists such as tiotropium,

darifenacin, solifenacin, oxybutynin, and tolterodine.

In Vitro Functional Performance
The following tables summarize the in vitro binding affinities and functional potencies of AZD-
9164 bromide and comparator compounds at the human muscarinic M3 receptor.
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Table 1: Muscarinic M3 Receptor Binding Affinities
Compound pKi (M3 Receptor) Reference

AZD-9164

Data not publicly available in

searched articles; refer to

primary publication by Mete A,

et al. (2011)

[5]

Tiotropium 9.9 - 10.1

Darifenacin 9.1

Solifenacin 8.0

Oxybutynin 8.9

Tolterodine 8.5

Higher pKi values indicate greater binding affinity.

Table 2: In Vitro Functional Potency
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Compound Assay Type
pA2 / pIC50 (M3
Receptor)

Reference

AZD-9164

Data not publicly

available in searched

articles; refer to

primary publication by

Mete A, et al. (2011)

[5]

Tiotropium
Functional

Antagonism
~9.0 - 9.5

Darifenacin
Functional

Antagonism
8.8

Solifenacin
Functional

Antagonism
7.44

Oxybutynin
Functional

Antagonism
8.5

Tolterodine
Functional

Antagonism
8.6

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-

fold rightward shift in an agonist's concentration-response curve. pIC50 is the negative

logarithm of the molar concentration of an antagonist that inhibits a response by 50%. Higher

values indicate greater potency.

In Vivo Functional Performance: Clinical Efficacy in
COPD
A key clinical trial (NCT00939211) directly compared the bronchodilatory effects of inhaled

AZD-9164 with tiotropium in patients with COPD. The primary endpoint was the change in

Forced Expiratory Volume in one second (FEV1).

Table 3: Comparison of Bronchodilator Effects in COPD
Patients
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Treatment Dose
Peak FEV1
Change from
Baseline

Trough FEV1
(22-26h post-
dose) vs.
Tiotropium

Reference

AZD-9164 100 µg +12% - [6]

AZD-9164 400 µg +17%
Larger effect (p <

0.05)
[6]

AZD-9164 1200 µg +12%
Larger effect (p <

0.05)
[6]

Tiotropium 18 µg Not specified - [6]

Placebo - Not specified - [6]

These results indicate that AZD-9164 produced a significant and long-lasting bronchodilator

effect in COPD patients, with the 400 µg dose showing a greater peak effect than the 100 µg

and 1200 µg doses.[6] Notably, at 400 µg and 1200 µg, AZD-9164 demonstrated a larger effect

on trough FEV1 compared to tiotropium, suggesting a longer duration of action.[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (for pKi determination)
This protocol outlines the general procedure for determining the binding affinity of a test

compound to the M3 muscarinic receptor using a competitive radioligand binding assay.

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK) 293 cells stably expressing the human M3 muscarinic receptor.

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Procedure:
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1. Incubate the receptor membranes with a fixed concentration of [³H]-NMS and varying

concentrations of the unlabeled test compound (e.g., AZD-9164) in the assay buffer.

2. To determine non-specific binding, a parallel set of incubations is performed in the

presence of a high concentration of a non-labeled antagonist (e.g., atropine).

3. Incubate at room temperature for a sufficient time to reach equilibrium.

4. Separate the bound and free radioligand by rapid filtration through glass fiber filters.

5. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

6. Measure the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

1. Calculate specific binding by subtracting non-specific binding from total binding.

2. Plot the percentage of specific binding against the logarithm of the test compound

concentration.

3. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

4. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 /

(1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Functional Antagonism Assays (for pA2/pIC50
determination)
This assay measures the ability of an antagonist to inhibit agonist-induced increases in

intracellular calcium.

Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

Agonist: Carbachol or acetylcholine.
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Procedure:

1. Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to

adhere overnight.

2. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable

buffer.

3. Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164) for a

specified period.

4. Stimulate the cells with a fixed concentration of the agonist (typically the EC80

concentration).

5. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

Data Analysis:

1. Determine the inhibitory effect of the antagonist at each concentration.

2. Plot the percentage of inhibition against the logarithm of the antagonist concentration.

3. Calculate the pIC50 value from the resulting concentration-response curve.

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product

of M3 receptor activation.

Cell Line: CHO or HEK293 cells stably expressing the human M3 muscarinic receptor.

Agonist: Carbachol or acetylcholine.

Procedure:

1. Culture cells in a suitable microplate.

2. Pre-incubate the cells with varying concentrations of the antagonist (e.g., AZD-9164).
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3. Stimulate the cells with the agonist in the presence of LiCl (which inhibits the degradation

of IP1).

4. Lyse the cells and detect the accumulated IP1 using a competitive immunoassay format,

often employing HTRF (Homogeneous Time-Resolved Fluorescence) technology.

Data Analysis:

1. Generate a standard curve for IP1.

2. Determine the concentration of IP1 produced at each antagonist concentration.

3. Plot the percentage of inhibition of agonist-induced IP1 accumulation against the logarithm

of the antagonist concentration.

4. Calculate the pIC50 value from the concentration-response curve.

In Vivo Forced Expiratory Volume in one second (FEV1)
Measurement
This protocol describes the methodology used in the clinical trial comparing AZD-9164 and

tiotropium.[6]

Study Population: Patients with a clinical diagnosis of stable, moderate-to-severe COPD.

Equipment: Spirometer meeting American Thoracic Society/European Respiratory Society

standards.

Procedure:

1. Establish a baseline FEV1 measurement for each patient before drug administration.

2. Administer the inhaled study drug (AZD-9164, tiotropium, or placebo) via a nebulizer or

dry powder inhaler.

3. Perform serial spirometry measurements at predefined time points post-dose (e.g., 5, 15,

30 minutes, and 1, 2, 4, 6, 8, 12, 22, 23, 24, 25, 26 hours).
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4. For each time point, the highest FEV1 from at least three acceptable and reproducible

maneuvers is recorded.

Data Analysis:

1. Calculate the change in FEV1 from baseline at each time point for each treatment group.

2. Determine the peak FEV1 (the maximum increase from baseline) and the trough FEV1

(the FEV1 at the end of the dosing interval, typically 22-26 hours post-dose).

3. Compare the FEV1 responses between the different treatment groups using appropriate

statistical methods.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M3 muscarinic receptor signaling pathway and a general

workflow for a competitive radioligand binding assay.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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